molecular formula C18H16N4O3 B11059635 4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide

4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide

Cat. No.: B11059635
M. Wt: 336.3 g/mol
InChI Key: FEOIFCFQLIATCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a substituted pyridine with a morpholine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to control temperature, pressure, and reagent addition would be essential to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of an oxidizing agent, such as hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide: Lacks the morpholino group, which may affect its reactivity and biological activity.

    6-Morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide: Lacks the amino group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the amino and morpholino groups in 4-Amino-6-morpholino-3-oxo-1-phenyl-1,3-dihydrofuro[3,4-C]pyridin-7-YL cyanide makes it unique, providing a combination of reactivity and potential biological activity that is not found in similar compounds.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

4-amino-6-morpholin-4-yl-3-oxo-1-phenyl-1H-furo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C18H16N4O3/c19-10-12-13-14(16(20)21-17(12)22-6-8-24-9-7-22)18(23)25-15(13)11-4-2-1-3-5-11/h1-5,15H,6-9H2,(H2,20,21)

InChI Key

FEOIFCFQLIATCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C(=C2C#N)C(OC3=O)C4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.